molecular formula C15H18N4O B2695511 1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea CAS No. 2034436-20-7

1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea

Cat. No.: B2695511
CAS No.: 2034436-20-7
M. Wt: 270.336
InChI Key: DXNZNAOFMVVQNH-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea is a synthetic organic compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their versatility and are widely used in various fields such as coordination chemistry, catalysis, and material science. The unique structure of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea, which includes a bipyridine moiety linked to a urea group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea typically involves the following steps:

    Formation of the Bipyridine Moiety: The bipyridine core can be synthesized through various coupling reactions such as Suzuki, Stille, or Negishi coupling. These reactions involve the coupling of pyridine derivatives in the presence of a palladium catalyst.

    Attachment of the Urea Group: The urea group can be introduced by reacting the bipyridine derivative with an isocyanate or by using a phosgene-free method involving carbodiimides.

Industrial Production Methods

Industrial production of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bipyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce bipyridine amines.

Scientific Research Applications

1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used in catalysis and material science.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea involves its ability to bind to specific molecular targets, such as metal ions or proteins. The bipyridine moiety can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The urea group can interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties.

    4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.

    1,10-Phenanthroline: A related compound with a similar structure and coordination chemistry properties.

Uniqueness

1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea is unique due to the presence of both the bipyridine and urea functional groups, which provide a combination of coordination and hydrogen bonding capabilities. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

1-propyl-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-7-17-15(20)19-10-12-5-6-14(18-9-12)13-4-3-8-16-11-13/h3-6,8-9,11H,2,7,10H2,1H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNZNAOFMVVQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCC1=CN=C(C=C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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